molecular formula C22H20N4O3 B11447769 7-(4-Methylphenyl)-3-[(3-methylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(4-Methylphenyl)-3-[(3-methylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11447769
M. Wt: 388.4 g/mol
InChI Key: SPINRZMXFNVZDB-UHFFFAOYSA-N
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Description

7-(4-Methylphenyl)-3-[(3-methylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound with a unique structure that combines pyrazolo[1,5-a]pyrimidine and carboxylic acid functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methylphenyl)-3-[(3-methylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrazolo[1,5-a]pyrimidine derivatives. The key steps in the synthesis may involve:

    Condensation Reactions: Formation of the pyrazolo[1,5-a]pyrimidine core through condensation of appropriate precursors.

    Amidation: Introduction of the carbamoyl group via amidation reactions.

    Substitution Reactions: Functionalization of the aromatic rings through electrophilic or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementation of advanced purification methods such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methylphenyl)-3-[(3-methylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl or nitro groups to amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

7-(4-Methylphenyl)-3-[(3-methylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Materials Science: Use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(4-Methylphenyl)-3-[(3-methylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-Phenyl-3-[(3-methylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
  • 7-(4-Methylphenyl)-3-[(4-methylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Uniqueness

The uniqueness of 7-(4-Methylphenyl)-3-[(3-methylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

7-(4-methylphenyl)-3-[(3-methylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C22H20N4O3/c1-13-6-8-15(9-7-13)19-11-18(22(28)29)25-20-17(12-23-26(19)20)21(27)24-16-5-3-4-14(2)10-16/h3-12,19,25H,1-2H3,(H,24,27)(H,28,29)

InChI Key

SPINRZMXFNVZDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C=C(NC3=C(C=NN23)C(=O)NC4=CC=CC(=C4)C)C(=O)O

Origin of Product

United States

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